molecular formula C7H15N3O2 B1204601 6-Guanidinohexanoic acid CAS No. 6659-35-4

6-Guanidinohexanoic acid

Cat. No. B1204601
CAS RN: 6659-35-4
M. Wt: 173.21 g/mol
InChI Key: NSDYIDKTTPXCRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidino amino acids, structurally related to Arginine, involves combining alpha- and gamma-amino acid with a guanidinium group in the main chain. These compounds can be synthesized with different protecting groups, yielding luminescent guanidino amino acids signaling carboxylate binding by change of emission intensity (Suhs & König, 2006). Additionally, the synthesis of related compounds involves starting from natural siastatin B, leading to compounds related to zanamivir and oseltamivir, inhibitors of influenza virus neuraminidases (Shitara et al., 2000).

Molecular Structure Analysis

Analysis of molecular and crystal structures of guanidino compounds reveals complexity in the hydrogen bonding network. For instance, isostructural salts of L-arginine analog, (S)-2-amino-3-guanidinopropanoic acid, show a detailed hydrogen bonding pattern, indicating the structural complexity and diversity of guanidino compounds (Rejnhardt & Daszkiewicz, 2020).

Chemical Reactions and Properties

Guanidino compounds participate in a variety of chemical reactions. For example, reactions of 2-guanidino-1-cyclohexanol with ketals and acetals yield N,O-cyclohexylidene derivatives, showcasing the reactivity and potential for synthesis of complex molecules (Takagi et al., 1976).

Scientific Research Applications

1. Animal Husbandry and Muscle Development

6-Guanidinohexanoic acid (GAA) is recognized as a direct precursor of creatine and its phosphorylated derivative phosphocreatine in the body. It's used as a nutritional supplement to promote muscle growth and development, which is particularly beneficial in animal husbandry. Experimental studies have indicated that GAA improves the growth performance of animals and promotes muscle development. It's crucial in improving meat quality in livestock and poultry, highlighting its application prospects in animal husbandry (Yan et al., 2021).

2. Nutritional Supplement and Oxidant-Antioxidant Capacity

GAA is explored as a nutritional additive and its impact on the oxidant-antioxidant system in humans. A study involving healthy men showed that dietary GAA supplementation increased fasting plasma superoxide dismutase, an important antioxidant enzyme. However, it didn't significantly affect other markers in the oxidant-antioxidant system. This suggests potential benefits when GAA is used as a dietary supplement (Ostojić et al., 2015).

3. Creatine Metabolism and Bioenergetics

Research has focused on the effects of GAA on creatine metabolism and safety profiles in humans. Oral administration of GAA leads to a significant increase in serum creatine and creatinine concentrations. These findings are pivotal for understanding how exogenous GAA is metabolized and its potential as a supplement for enhancing creatine availability in humans (Ostojić et al., 2013).

4. Potential in Neurodegenerative Diseases and Brain Creatine Levels

GAA shows promise in increasing brain creatine levels. A study demonstrated that dietary GAA supplementation increased creatine levels in various parts of the human brain. This is significant for potential therapeutic applications in neurodegenerative diseases, brain tumors, or cerebrovascular disease, where restoring cellular bioenergetics is crucial (Ostojić et al., 2017).

5. Decontamination of Chemical Warfare Agents

Research has been conducted on the development of guanidine-functionalized polymers for the decontamination of chemical warfare agents. Guanidine-functionalized nanofibers have shown effectiveness in hydrolyzing toxic organophosphates, demonstrating potential as a material for protecting against chemical warfare agents (Ying et al., 2017).

6. Transport Characteristics at Blood-Brain and Blood-Cerebrospinal Fluid Barriers

GAA's transport characteristics at the blood-brain barrier (BBB) and blood-cerebrospinal fluid barrier (BCSFB) are crucial for understanding its distribution in the brain. Transporters for GAA at these barriers significantly contribute to its cerebral levels, affecting the cerebral distribution of GAA in neurological disorders (Tachikawa & Hosoya, 2011).

7. Cellular Bioenergetics

GAA's role in cellular bioenergetics, particularly its utilization by the creatine kinase enzyme system, has been a subject of study. It serves as a creatine mimetic and is involved in high-energy phosphoryl transfer in the cytosol and mitochondria, though its efficiency compared to creatine varies (Ostojić, 2015).

8. Therapeutic Applications in Gastritis

4-Guanidinobutyric acid, a derivative of GAA, has shown potential in the treatment of gastritis. It exhibited inhibitory effects against gastric lesions, highlighting its anti-Helicobacter pylori action and acid-neutralizing capacity. This suggests its usefulness in treating or protecting against gastritis (Hwang & Jeong, 2012).

Future Directions

6-Guanidinohexanoic acid has gained attention in various fields of research and industry due to its unique properties and potential applications. It is used in solar cell production and as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .

properties

IUPAC Name

6-(diaminomethylideneamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-7(9)10-5-3-1-2-4-6(11)12/h1-5H2,(H,11,12)(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDYIDKTTPXCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216755
Record name epsilon-Guanidinocaproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Guanidinohexanoic acid

CAS RN

6659-35-4
Record name 6-[(Aminoiminomethyl)amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6659-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-Guanidinocaproate
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Record name epsilon-Guanidinocaproate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-guanidinohexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
J Pi, Y Kumagai, G Sun, N Shimojo - Journal of Chromatography B …, 2000 - Elsevier
… Extraction of these compounds with a strong cation-exchange resin AG50W-X8 with l-homoarginine (2-amino-6-guanidinohexanoic acid) as an internal standard gave a recovery of …
Number of citations: 90 www.sciencedirect.com
GA Rosenthal, DL Dahlman - Journal of Agricultural and Food …, 1991 - ACS Publications
… was assessed by studies of such arginine analogues as L-canavanine, L-indospicine [L-2-amino-6-(amidino) hexanoic acid], L-homoarginine [L-2-amino-6-guanidinohexanoic acid], L-2…
Number of citations: 23 pubs.acs.org
J Zhang, JF Barajas, M Burdu, G Wang… - ACS synthetic …, 2017 - ACS Publications
… fact that some substrates such as 6-guanidinohexanoic acid have two more carbons in their … acid have similar steric hindrance as 6-guanidinohexanoic acid. This suggests that ORF26 …
Number of citations: 63 pubs.acs.org
G WEITZEL, AM FRETZDORFF, W STOCK - 1980 - degruyter.com
… We also synthesized the 6-guanidinohexanoic acid subsequently to the 5-guanidinopentanoic acid described in the literature, see above!. We obtained the -guanidino fatty acids by …
Number of citations: 9 www.degruyter.com
EA Girnys, K Sobczyk‐Kojiro… - Chemical biology & drug …, 2010 - Wiley Online Library
… Compounds 2 (guanidinoglycine), 3 (3-guanidinopropionic acid) and 4 (4-guanidinobutyric acid) incorporate a shorter linker, while compound 5 (6-guanidinohexanoic acid) …
Number of citations: 5 onlinelibrary.wiley.com
Z Zhang, N Evans, SM Zakeeruddin… - The Journal of …, 2007 - ACS Publications
… Guanidinoacetic acid, 4-guanidinobutyric acid, and 6-guanidinohexanoic acid were … 4-guanidinobutyric acid hydrochloride (GBA), and 6-guanidinohexanoic acid hydrochloride (GHA). 3-…
Number of citations: 131 pubs.acs.org
A Thompson, J Schäfer, K Kuhn, S Kienle… - Analytical …, 2003 - ACS Publications
… A 9.5-g (55 mmol) portion of 6-guanidinohexanoic acid and 55 g (270 mmol) of N,O-bis-trimethylsilyl acetamide were stirred in 100 mL of dichloromethane and heated under refluxing …
Number of citations: 664 pubs.acs.org
IM Gabas, PE Nielsen - Biomacromolecules, 2019 - ACS Publications
… Comparison of PNA antisense activity when attached to 6-guanidinohexanoic acid Dab dendron (Ghx 8 , 4680) and an analogous linear (D-Arg) 8 -CPP (2787). Additionally, both …
Number of citations: 12 pubs.acs.org
JY Chang, NZ Li, WM Wang, CT Liu… - Journal of Peptide …, 2021 - Wiley Online Library
… (S)-2-Amino-6-guanidinohexanoic acid (Agh) was incorporated directly using Fmoc-Agh (Boc) 2 -OH, which was synthesized following literature protocols. (S)-2-Amino-4-…
Number of citations: 3 onlinelibrary.wiley.com
J Lv, E Tan, Y Wang, Q Fan, J Yu, Y Cheng - Journal of Controlled Release, 2020 - Elsevier
… For 6-guanidinohexanoic acid (6GHA), 262 mg 6-aminohexanoic acid (2 mmol) was reacted with 80 mg sodium hydroxide (2 mmol) for 3 h at room temperature (rt). S-methylisothiourea …
Number of citations: 54 www.sciencedirect.com

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